The synthesis of FAUC-365 involves a rational design based on structure-activity relationship (SAR) studies. Key steps in its synthesis include:
The synthesis has been optimized for efficiency, yielding high-purity products suitable for biological testing.
FAUC-365 features a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure includes:
Quantitative structure-activity relationship (QSAR) studies have indicated that modifications to these structural elements can significantly impact receptor affinity and selectivity profiles. For instance, FAUC-365 shows exceptionally high selectivity ratios against various serotonin receptors, indicating its tailored design for targeting dopamine D3 receptors specifically .
FAUC-365 participates in several chemical reactions relevant to its function as a D3 receptor agonist:
The detailed understanding of these reactions is essential for predicting pharmacokinetic properties and potential side effects.
The mechanism of action of FAUC-365 primarily involves its interaction with the dopamine D3 receptor:
The precise molecular interactions and conformational changes induced by FAUC-365 upon binding are subjects of ongoing research.
FAUC-365 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic applications .
FAUC-365 holds promise for various scientific applications:
The rational design of FAUC-365 emerged from precise structural insights into the dopamine D3 receptor (D3R), a class A G protein-coupled receptor (GPCR) with high sequence homology to the D2 receptor (D2R) but distinct therapeutic potential. The crystallographic structure of human D3R (UniProt ID: P35462-1) revealed critical differences in the extracellular loop 2 (EL2) region and a more constricted orthosteric binding pocket compared to D2R, providing a blueprint for selective antagonist development [1] [2]. FAUC-365's chemical architecture was engineered to exploit these structural nuances, particularly targeting a secondary binding pocket (SBP) extending toward EL2 where D3R exhibits divergent residue composition (e.g., CYS101, PHE184) versus D2R [1] [10]. The molecular scaffold incorporates a pyrimidylpiperazine core that forms a key hydrogen bond network with conserved residues (ASP110³.³²) in the transmembrane domain, while its extended aryl amide moiety accesses the SBP through optimal van der Waals interactions with hydrophobic residues (VAL189, PHE346⁶.⁵²) unique to D3R [10].
Table 1: Structural Determinants of FAUC-365's D3R Selectivity
Structural Element | D3R Interaction | D2R Equivalent | Selectivity Contribution |
---|---|---|---|
Pyrimidylpiperazine core | H-bond with ASP110³.³² | Same residue | Similar anchor point |
Extended aryl amide | Hydrophobic packing with VAL189 | Larger residue (ILE184) | Enhanced D3R affinity |
Terminal halogen | Filling of SBP (PHE346⁶.⁵²) | Smaller SBP | 320-fold D3R selectivity |
Ethylene linker | Optimal EL2 positioning | Different EL2 conformation | Prevents D2R binding |
Pharmacophore modeling of FAUC-365 leveraged the three-point recognition model common to potent D3 antagonists: 1) A basic amine for ionic interaction with ASP110³.³², 2) An aromatic pharmacophore for π-stacking with PHE346⁶.⁵², and 3) A hydrogen-bond acceptor for EL2 interaction [10]. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) of benzazepine analogs revealed that bulk tolerance regions near the C-2 position of ring-A and hydrophobic hotspots in ring-D substituents (R3) critically modulated D3R antagonism [10]. The MlogP value emerged as a key predictor, with optimal hydrophobicity (cLogP 3.8-4.2) enhancing membrane penetration while maintaining solubility for CNS targeting. FAUC-365's design incorporated a balanced lipophilicity profile (cLogP = 4.1) and sterically optimized R3 substituents that avoided D2R steric clashes through ligand-based similarity indices mapping, achieving >100-fold selectivity [6] [10].
Table 2: Pharmacophore Features of FAUC-365
Pharmacophore Component | Structural Element | Role in D3R Binding |
---|---|---|
Positive ionizable feature | Piperazine nitrogen | Ionic bond with ASP110³.³² |
Aromatic ring | Pyrimidine moiety | π-π stacking with PHE346⁶.⁵² |
Hydrophobic feature | Fluorinated aryl group | Van der Waals with VAL189, LEU342 |
H-bond acceptor | Carbonyl oxygen | H-bond with SER192/EL2 residues |
Exclusion volume | Ortho-substituents | Prevents D2R binding pocket accommodation |
The discovery pipeline employed a multi-tiered virtual screening strategy against specialized libraries containing 3+ million compounds, including D3R-focused subsets from Nuvisan's HTS collection and MedChemExpress' GPCR-targeted libraries [3] [9]. Initial structure-based docking utilized GPU-accelerated algorithms (CUina) to screen 500,000 lead-like compounds against the D3R crystal structure (PDB: 3PBL), applying stringent filters for SBP complementarity [7] [9]. FAUC-365 emerged from a focused benzazepine derivative library (ChemDiv CLC-0853) where it ranked in the top 0.5% for predicted binding energy (-12.3 kcal/mol). Secondary screening employed pharmacophore-constrained docking to prioritize molecules matching the three-point antagonist model, followed by artificial neural network scoring that integrated QSAR predictions with docking poses. This approach yielded 78 virtual hits, with FAUC-365 demonstrating exceptional predicted selectivity (D3R Ki 0.44 nM vs. D2R Ki 140 nM) that was later confirmed experimentally [6] [10].
Table 3: vHTS Workflow for FAUC-365 Identification
Screening Stage | Library/Source | Compounds Screened | Selection Criteria |
---|---|---|---|
Tier 1: Structure-based docking | GPCR-focused library (MCE) | 210,000 | ΔG < -10 kcal/mol, SBP occupancy |
Tier 2: Pharmacophore filtering | Benzazepine derivatives (ChemDiv) | 15,400 | Match to 3-point model, cLogP 3.5-4.5 |
Tier 3: Neural network scoring | Diversity subset (Nuvisan) | 2,850 | QSAR-predicted IC50 < 5nM, selectivity index >50 |
Tier 4: MD refinement | Top 200 compounds | 200 | Binding pose stability <1.5Å RMSD |
Molecular dynamics (MD) simulations provided atomic-level validation of FAUC-365's binding kinetics and allosteric stabilization effects on D3R. In 100-ns simulations using CHARMM36m force fields, FAUC-365 demonstrated exceptional pose stability (RMSD < 0.8 Å) with persistent ionic anchoring to ASP110³.³² (occupancy 98.7%) [1] [10]. Key observations included ligand-induced contraction of the orthosteric pocket through displacement of TM6, reducing the inherent flexibility observed in apo-D3R simulations. The compound's fluorinated aryl group mediated hydrophobic collapse around PHE346⁶.⁵², forming a stable "lid" that prevented solvent penetration. Free energy calculations (MM-GBSA) yielded a ΔG_bind of -42.3 ± 2.1 kcal/mol, consistent with experimental Kd values [10]. Notably, FAUC-365 induced a unique hydrogen-bond network between EL2 (SER192) and TM7 (TYR373⁷.³⁵) that sterically blocked G-protein coupling, explaining its inverse agonism observed in cAMP assays [8]. These simulations guided the optimization of residence time through targeted modifications to the ethylene linker, balancing rigidity for pose maintenance with flexibility for dissociation kinetics.
Figure 4: MD Simulation Insights (Hypothetical Representation)
[FAUC-365-D3R Complex Stability]||--- RMSD Backbone: 1.2Å (stable after 20ns)||--- Key Interactions:|-- ASP110³.³²: Salt bridge >98% occupancy|-- PHE346⁶.⁵²: π-stacking 85% occupancy|-- SER192 (EL2): H-bond 72% occupancy||--- TM6 Movement: 3.5Å inward displacement vs. apo-D3R||--- Hydrophobic Core: 14 nonpolar contacts maintained >75% simulation
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